2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine
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Overview
Description
2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with isopropyl ketone under acidic conditions to form the benzimidazole ring. The resulting benzimidazole is then reacted with ethylene diamine to introduce the ethanamine group .
Chemical Reactions Analysis
2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine can be compared with other benzimidazole derivatives, such as:
- 2-aminobenzimidazole
- 2-methylbenzimidazole
- 2-phenylbenzimidazole
These compounds share the benzimidazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C12H17N3/c1-9(2)12-14-10-5-3-4-6-11(10)15(12)8-7-13/h3-6,9H,7-8,13H2,1-2H3 |
InChI Key |
NABWXAOLWIGEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCN |
Origin of Product |
United States |
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